![molecular formula C22H19NO3 B14389154 Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate CAS No. 89767-48-6](/img/structure/B14389154.png)
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is known for its unique structure, which includes a benzo[E]indole core with various functional groups, making it a valuable molecule in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate can be synthesized through Fischer indolization. This method involves the reaction of ethyl phenylpyruvate with 2-naphthylhydrazone derivatives bearing a methoxy group at specific positions. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the indole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Fischer indolization process can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .
Aplicaciones Científicas De Investigación
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various biological pathways.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate: Similar structure with a methoxy group at a different position.
Ethyl 3H-benzo[E]indole-2-carboxylate: Lacks the methoxy and phenyl groups, making it less complex
Uniqueness
Ethyl 4-methoxy-1-phenyl-3H-benzo[E]indole-2-carboxylate is unique due to its specific functional groups and their positions on the indole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
89767-48-6 |
|---|---|
Fórmula molecular |
C22H19NO3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
ethyl 4-methoxy-1-phenyl-3H-benzo[e]indole-2-carboxylate |
InChI |
InChI=1S/C22H19NO3/c1-3-26-22(24)21-18(14-9-5-4-6-10-14)19-16-12-8-7-11-15(16)13-17(25-2)20(19)23-21/h4-13,23H,3H2,1-2H3 |
Clave InChI |
BAHGNAAJCVFORN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(N1)C(=CC3=CC=CC=C32)OC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


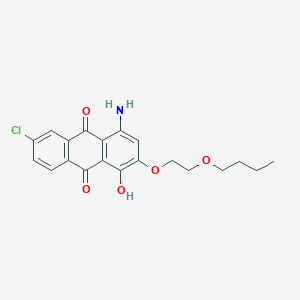


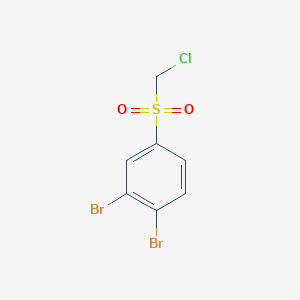
![2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene](/img/structure/B14389092.png)
![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
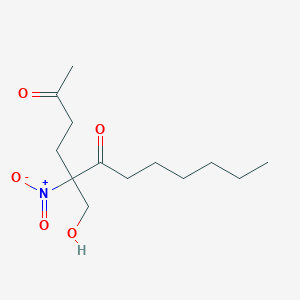
![(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B14389111.png)
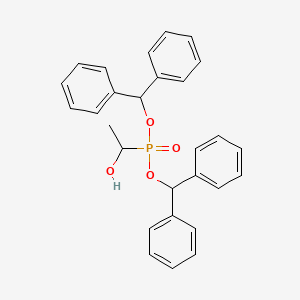

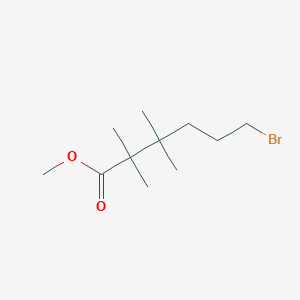
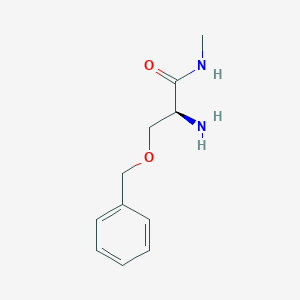
![1-Bromo-2-[(3-methyl-2-nitrophenyl)methyl]-3-nitrobenzene](/img/structure/B14389135.png)
![2-(Acetyloxy)-4-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14389146.png)
